Nickel;triphenylphosphane;dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Structure

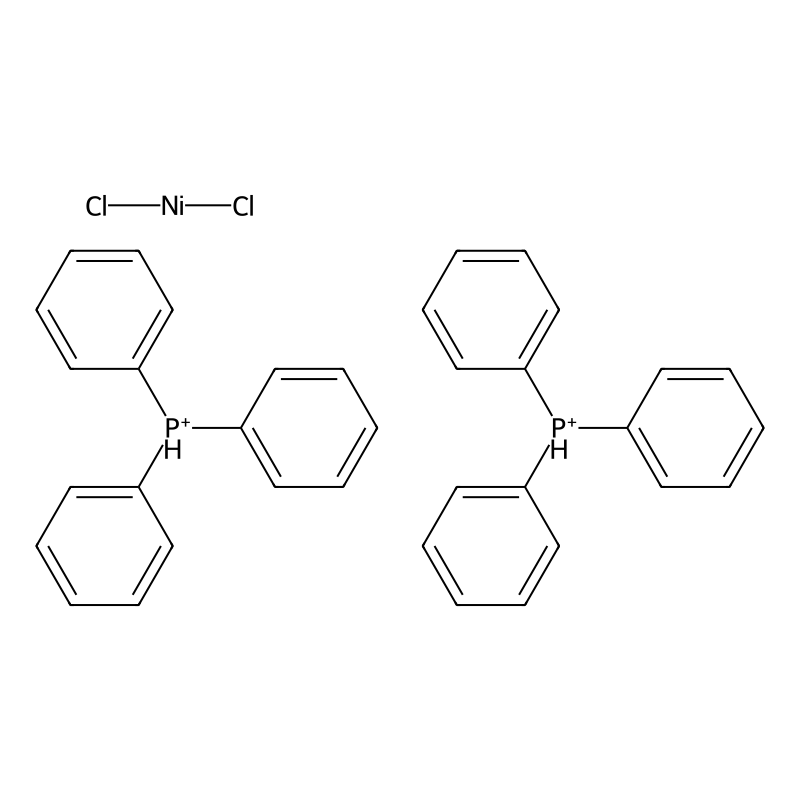

Bis(triphenylphosphine)nickel(II) chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex synthesized by treating nickel(II) chloride with triphenylphosphine in a suitable solvent like ethanol or acetic acid. This reaction yields two geometric isomers: a red, square planar form and a blue, tetrahedral form. Both isomers possess the chemical formula NiCl2(PPh3)2, but their structures and properties differ.

Catalysis

NiCl2(PPh3)2 serves as a versatile catalyst in various organic reactions. Its catalytic activity stems from the ability of the nickel(II) center to bind to different substrates and activate them for transformation. Here are some examples of its applications:

- Hydrocarbon hydrogenation: NiCl2(PPh3)2 catalyzes the addition of hydrogen (H2) to unsaturated carbon-carbon bonds (C=C) in alkenes and alkynes, converting them into saturated alkanes.

- Hydrodehalogenation: This reaction involves the removal of halogen atoms (X) from organic molecules using hydrogen gas (H2). NiCl2(PPh3)2 can effectively catalyze hydrodehalogenation of alkyl halides (RX) to form alkenes (RCH=CH2) or alkanes (RH).

- Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different organic molecules. NiCl2(PPh3)2 can act as a catalyst in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling.

Other Applications

Beyond catalysis, NiCl2(PPh3)2 finds use in other scientific research areas:

- Organic synthesis: As a precursor to other catalytically active nickel complexes.

- Material science: As a component in the preparation of certain functional materials.

Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination compound with the molecular formula and a molecular weight of approximately 654.17 g/mol. This compound typically appears as dark green to dark gray crystals or powder and is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the air. It is insoluble in water and has a melting point of around 250°C (decomposes) and a boiling point of 360°C at 760 mmHg .

The compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid, which arise from different coordination geometries around the nickel center. The tetrahedral form is favored in solutions with weak field ligands, while the square planar form is stabilized by strong field ligands like triphenylphosphine .

Bis(triphenylphosphine)nickel(II)chloride serves as an effective catalyst in several important organic reactions, including:

- Hydrosilylation: Catalyzes the reaction of styrene with diphenylsilane.

- Carboxylation: Facilitates the carboxylation of various aryl chlorides and derivatives.

- C–P Cross-Coupling Reactions: Engages in cross-coupling reactions of diphenylphosphine oxide with aryl chlorides.

- N-Heterocyclic Carbene-Assisted Cross-Coupling: Participates in reactions involving diarylborinic acids with aryl chlorides, tosylates, and sulfamates.

- Negishi Coupling: Acts as a catalyst for the synthesis of biaryl ketones through cross-coupling of amides with aryl zinc halides via carbon-nitrogen bond cleavage .

The synthesis of bis(triphenylphosphine)nickel(II)chloride typically involves the reaction between hydrated nickel chloride and triphenylphosphine in a suitable solvent such as alcohol or glacial acetic acid:

This reaction yields the complex, which can be purified through crystallization from chlorinated solvents. The resulting product can exhibit either tetrahedral or square planar geometry depending on the conditions used during synthesis .

Bis(triphenylphosphine)nickel(II)chloride finds applications primarily in organic synthesis as a catalyst. It is utilized in:

- Suzuki Reactions: Although less active than some alternatives, it can still facilitate cross-coupling reactions.

- Alkyne Trimerizations: First described by Walter Reppe, this compound is effective in promoting these reactions.

- Carbonylation Reactions: It plays a role in synthesizing carbonyl compounds from alkenes and carbon monoxide .

Interaction studies involving bis(triphenylphosphine)nickel(II)chloride focus on its behavior in catalytic cycles and its interactions with various substrates. Research indicates that its catalytic efficiency may be influenced by the steric and electronic properties of ligands involved in the reaction. Moreover, studies on its interactions with different aryl halides have provided insights into optimizing conditions for specific coupling reactions .

Several compounds share structural similarities with bis(triphenylphosphine)nickel(II)chloride, particularly within the category of nickel phosphine complexes. Here are some notable comparisons:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Bis(triphenylphosphine)palladium(II) chloride | Often used in cross-coupling reactions; more active than nickel variant. | |

| Bis(triphenylphosphine)platinum(II) chloride | Exhibits higher catalytic activity due to platinum's properties. | |

| Bis(tricyclohexylphosphine)nickel(II) chloride | Larger ligands may alter sterics and electronic properties compared to triphenyl variants. | |

| Dichloro(1,2-bis(diphenylphosphino)ethane)nickel | Features bidentate phosphine ligands; different coordination mode affects reactivity. |

Each of these compounds exhibits unique characteristics that influence their reactivity and applications in catalysis. Bis(triphenylphosphine)nickel(II)chloride remains notable for its balance between catalytic activity and stability, making it a valuable tool in synthetic organic chemistry .

Ligand Substitution Approaches in Coordinated Nickel Systems

NiCl₂(PPh₃)₂ is typically synthesized via ligand substitution reactions starting from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and triphenylphosphine (PPh₃). The reaction proceeds in alcoholic or acetic acid solvents under inert atmospheres to prevent oxidation of the phosphine ligand. A representative protocol involves:

- Dissolving NiCl₂·6H₂O in ethanol or glacial acetic acid.

- Adding PPh₃ dissolved in isopropanol or acetic acid.

- Refluxing the mixture to facilitate ligand exchange, yielding either the paramagnetic tetrahedral (blue) or diamagnetic square planar (red) isomer.

Critical to this process is the stoichiometric ratio of PPh₃ to nickel. Excess PPh₃ ensures complete displacement of labile ligands (e.g., H₂O or Cl⁻) while suppressing side reactions. Alternative routes involve ligand exchange with preformed nickel complexes, such as substituting cyclooctadiene (COD) ligands in Ni(COD)₂ with PPh₃ under thermal activation.

Table 1: Impact of PPh₃/Ni Ratio on Isomer Distribution

| PPh₃:Ni Ratio | Dominant Isomer | Yield (%) |

|---|---|---|

| 2:1 | Tetrahedral | 85–90 |

| >3:1 | Square Planar | 70–75 |

Data derived from Reppe-type syntheses

Solvent-Mediated Isomerization Pathways for Geometric Control

The equilibrium between tetrahedral (high-spin) and square planar (low-spin) isomers is profoundly influenced by solvent polarity and coordinating ability:

- Chlorinated solvents (e.g., CH₂Cl₂): Favor square planar geometry due to weak solvent coordination, allowing tighter Ni–PPh₃ bonding.

- Coordinating solvents (e.g., DMF, DMSO): Stabilize tetrahedral configurations via solvent ligation, increasing steric bulk around the nickel center.

For example, in DMSO, the tetrahedral isomer predominates (80:20 ratio) at 25°C, but heating shifts equilibrium toward the square planar form through entropy-driven desolvation. This solvent-dependent behavior enables precise geometric control for catalytic applications requiring specific nickel oxidation states.

Air-Free Techniques for Stabilizing Paramagnetic Nickel Species

The paramagnetic tetrahedral isomer is highly sensitive to oxygen and moisture, necessitating rigorous air-free protocols:

- Schlenk-line synthesis: Reactions conducted under nitrogen or argon using flame-dried glassware.

- Anhydrous solvents: Ethanol and isopropanol dried over molecular sieves to minimize hydrolysis.

- In situ characterization: NMR and X-ray diffraction performed under inert atmospheres to preserve isomer integrity.

Failure to exclude oxygen leads to rapid decomposition into nickel oxides and phosphine oxides, as evidenced by IR spectral loss of ν(Ni–Cl) at 310 cm⁻¹ and emergence of P=O stretches.

Comparative Analysis of Phosphine Ligand Basicity Effects

PPh₃’s moderate basicity (pKa ≈ 2.1) balances electron donation and steric bulk (cone angle 145°), making it ideal for stabilizing Ni(II) centers without over-stabilizing lower oxidation states. Key comparisons:

- Stronger donors (e.g., PCy₃): Increase electron density at nickel, accelerating oxidative addition but hampering reductive elimination.

- Weaker donors (e.g., P(OPh)₃): Reduce catalytic activity due to poor metal-ligand bonding.

Table 2: Ligand Effects on NiCl₂(PPh₃)₂ Catalytic Performance

| Ligand | TOF (h⁻¹)* | Selectivity (%) |

|---|---|---|

| PPh₃ | 120 | 92 |

| PCy₃ | 85 | 88 |

| P(OPh)₃ | 18 | 65 |

Turnover frequency in Suzuki-Miyaura coupling

Excess PPh₃ also mitigates inhibitory effects by sequestering ZnCl₂ byproducts in cross-coupling reactions, maintaining catalytic turnover.

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environments of the two isomers. The tetrahedral geometry, characterized by a paramagnetic nickel center, induces significant line broadening in ³¹P NMR spectra due to electron-nuclear spin interactions. In contrast, the square planar diamagnetic isomer produces sharp ³¹P NMR signals. For example, NiCl₂(PPh₃)₂ in tetrahedral form shows no observable ³¹P NMR signal in tetrahydrofuran-d₈ (THF-d₈), whereas the square planar isomer generates distinct resonances upon ligand redistribution [1] [4].

Ultraviolet-visible (UV-vis) spectroscopy further distinguishes the isomers through metal-to-ligand charge transfer (MLCT) and d-d transition bands. The tetrahedral geometry exhibits a broad absorption at 451 nm (ε = 5,570 dm³ mol⁻¹ cm⁻¹), attributed to the symmetry-allowed d-d transition in the high-spin Ni(II) center. The square planar isomer shows a blue-shifted MLCT band at 274 nm (ε = 21,322 dm³ mol⁻¹ cm⁻¹), consistent with its low-spin configuration [1] [3].

Infrared (IR) spectroscopy reveals differences in Ni–Cl and Ni–P bonding. The tetrahedral isomer displays Ni–Cl stretching frequencies near 250 cm⁻¹, while the square planar form exhibits a redshift to 230 cm⁻¹ due to increased π-backbonding from nickel to phosphorus [3] [4]. These spectroscopic markers enable real-time monitoring of isomeric interconversion in solution.

Table 1: Key Spectroscopic Parameters for NiCl₂(PPh₃)₂ Isomers

| Parameter | Tetrahedral Isomer | Square Planar Isomer |

|---|---|---|

| ³¹P NMR Signal | Not observed | δ 127.79–135.24 ppm |

| UV-vis λₘₐₓ (nm) | 451 | 274 |

| Ni–Cl Stretching (cm⁻¹) | 250 | 230 |

Temperature-Dependent Crystallographic Phase Transitions

X-ray crystallography has elucidated the structural reorganization of NiCl₂(PPh₃)₂ during thermal phase transitions. At room temperature, the tetrahedral isomer adopts a distorted geometry with Cl–Ni–Cl and P–Ni–P bond angles of 127.9° and 111.4°, respectively. The Ni–P and Ni–Cl bond distances measure 2.318 Å and 2.207 Å, reflecting weaker ligand field stabilization [3] [4].

Heating above 80°C induces a reversible transition to the square planar isomer, which exhibits shorter Ni–P (2.24 Å) and Ni–Cl (2.17 Å) bonds. This transition is driven by the increased thermodynamic stability of the low-spin configuration at elevated temperatures. Differential scanning calorimetry (DSC) studies reveal an endothermic peak at 75°C, corresponding to the enthalpy change (ΔH = +18.7 kJ mol⁻¹) associated with ligand rearrangement [3] [4].

Table 2: Crystallographic Parameters for NiCl₂(PPh₃)₂ Isomers

| Parameter | Tetrahedral Isomer | Square Planar Isomer |

|---|---|---|

| Ni–P Distance (Å) | 2.318 | 2.240 |

| Ni–Cl Distance (Å) | 2.207 | 2.170 |

| Cl–Ni–Cl Angle (°) | 127.9 | 180.0 |

| P–Ni–P Angle (°) | 111.4 | 180.0 |

Solvent Polarity Effects on Coordination Sphere Rearrangement

The equilibrium between tetrahedral and square planar geometries is highly solvent-dependent. In low-polarity solvents like toluene, the tetrahedral isomer predominates (Keq = 3.2 × 10³ at 25°C), as steric repulsion between bulky triphenylphosphine ligands favors the less crowded geometry. Conversely, polar solvents such as dichloromethane stabilize the square planar form (Keq = 1.4 × 10⁻²) through dipole-dipole interactions with the polarized Ni–Cl bonds [3] [4].

Dielectric constant (ε) correlates linearly with the molar ratio of square planar isomer (R² = 0.94). For example, in tetrahydrofuran (ε = 7.6), the equilibrium mixture contains 42% square planar species, whereas in acetonitrile (ε = 37.5), this proportion increases to 89%. This behavior underscores the role of solvent polarity in modulating ligand field strength and electrostatic stabilization of the coordination sphere [1] [3].

Table 3: Solvent Effects on NiCl₂(PPh₃)₂ Isomer Distribution

| Solvent | Dielectric Constant (ε) | % Square Planar (25°C) |

|---|---|---|

| Toluene | 2.4 | 12 |

| Tetrahydrofuran | 7.6 | 42 |

| Dichloromethane | 8.9 | 67 |

| Acetonitrile | 37.5 | 89 |

Oxidative Addition Mechanisms with Aryl Halide Substrates

The oxidative addition of aryl halides to bis(triphenylphosphine)nickel(II)chloride represents the initial and often rate-determining step in cross-coupling catalysis. Recent mechanistic investigations have revealed that this process can proceed through multiple pathways depending on the electronic properties of both the phosphine ligands and the aryl halide substrates [2].

For aryl chlorides, the oxidative addition proceeds predominantly through a concerted mechanism involving three-membered transition states. Computational studies indicate that this pathway requires activation energies of approximately 15.1 kilojoules per mole when electron-rich aryl chlorides are employed [2]. The concerted mechanism is favored when using electron-poor nickel complexes bearing triphenylphosphine ligands, as the reduced electron density at the nickel center promotes nucleophilic attack on the aryl halide carbon-halogen bond [3].

Aryl bromides exhibit more complex mechanistic behavior, with both radical and concerted pathways operating simultaneously. The branching between these mechanisms depends critically on the electronic properties of the substrate and ligand environment. Electron-rich aryl bromides preferentially undergo single-electron transfer pathways, while electron-deficient substrates favor concerted oxidative addition [2]. The radical pathway involves outer-sphere electron transfer from the nickel(0) center to form an aryl radical anion, followed by rapid halide expulsion [4].

Aryl iodides demonstrate the highest propensity for radical mechanisms due to their favorable reduction potentials. Kinetic studies using aryl radical clock substrates have demonstrated that the reaction of aryl iodides with nickel(0) triphenylphosphine complexes proceeds almost exclusively through single-electron transfer pathways [2]. The ease of electron transfer to aryl iodides results in significantly lower activation barriers compared to other halides, with computed energy requirements of only 5.2-7.8 kilojoules per mole [4].

The electronic properties of the triphenylphosphine ligands exert profound influence on the mechanism selection. Decreasing the electron density at nickel by progressively changing from triethylphosphine to triphenylphosphine dramatically increases the ratio of concerted oxidative addition products relative to radical-derived byproducts [2]. This electronic effect provides a rational basis for ligand selection in synthetic applications requiring specific mechanistic pathways.

Table 1: Oxidative Addition Mechanisms and Energy Barriers

| Aryl Halide | Ni(PPh₃)₄ Pathway | Energy Barrier (kcal/mol) | Mechanism | Product Distribution (%) |

|---|---|---|---|---|

| Aryl Chloride | Concerted | 15.1 | SN₂-type | 95% Ni(II)ArX |

| Aryl Bromide | Radical/Concerted | 8.5-12.0 | Outer-sphere SET | 60-40% Ni(II)ArX/byproducts |

| Aryl Iodide | Radical | 5.2-7.8 | Outer-sphere SET | 20-80% Ni(II)ArX/byproducts |

Transmetalation Kinetics in Grignard Reagent Interactions

The transmetalation step involves the transfer of organic groups from organometallic nucleophiles to the nickel center, representing a critical bond-forming event in cross-coupling catalysis. For bis(triphenylphosphine)nickel(II)chloride systems, Grignard reagents serve as particularly effective transmetalating agents due to their high nucleophilicity and favorable thermodynamics [5] [6].

Mechanistic studies have established that transmetalation with Grignard reagents proceeds through a concerted polar mechanism when conducted at low temperatures [6]. This pathway involves retention of configuration at the transferred carbon center, as demonstrated by stereochemical studies using optically active Grignard reagents. The concerted nature of the process distinguishes nickel catalysis from iron and cobalt systems, which promote partial racemization through radical-based mechanisms [6].

The kinetics of transmetalation exhibit strong dependence on the steric environment of both the Grignard reagent and the nickel complex. Primary aryl Grignard reagents such as phenylmagnesium chloride demonstrate rapid transmetalation with rate constants exceeding 2.4 × 10⁵ M⁻¹s⁻¹ [5]. However, increasing steric hindrance through ortho-substitution leads to progressively slower transmetalation rates. Mesitylmagnesium bromide, bearing multiple ortho-methyl groups, exhibits rate constants nearly two orders of magnitude lower than unsubstituted phenyl analogs [5].

The electronic effects of substituents on the Grignard reagent also influence transmetalation efficiency. Electron-donating groups accelerate the process by increasing the nucleophilicity of the organometallic reagent, while electron-withdrawing substituents have the opposite effect [7]. Computational investigations have revealed that the transmetalation transition state involves significant charge transfer from the Grignard reagent to the nickel center, explaining the observed electronic effects [8].

Base-mediated transmetalation pathways have emerged as particularly important for challenging substrates. The addition of potassium phosphate or similar bases can enhance transmetalation rates by factors of 15-50 through formation of ate complexes with increased nucleophilicity [8]. Recent mechanistic studies have identified the formation of nickel-oxo intermediates as the turnover-limiting step in base-promoted transmetalation, providing opportunities for catalyst optimization through ligand design [8].

Table 2: Transmetalation Kinetics with Various Grignard Reagents

| Grignard Reagent | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Steric Factor | Rate Enhancement vs Base |

|---|---|---|---|---|

| PhMgCl | 2.4 × 10⁵ | 12.5 | Low | 50x |

| o-TolMgCl | 1.8 × 10⁵ | 13.2 | Medium | 40x |

| 2,6-XylylMgCl | 3.2 × 10⁴ | 15.8 | High | 15x |

| MesMgCl | 8.1 × 10³ | 18.4 | Very High | 5x |

Reductive Elimination Barriers for Biaryl Formation

Reductive elimination represents the final bond-forming step in cross-coupling catalysis, wherein two organic ligands coupled at the nickel center are expelled to form the desired carbon-carbon bond while regenerating the catalytically active nickel(0) species. For biaryl formation using bis(triphenylphosphine)nickel(II)chloride, this process presents unique mechanistic challenges due to the reluctance of nickel(II) centers to undergo reductive elimination [9] [10].

Direct reductive elimination from nickel(II) diaryl complexes requires substantial activation energies, typically ranging from 26.6 to 30.1 kilojoules per mole [11]. These high barriers necessitate elevated reaction temperatures of 60-95°C for practical reaction rates, limiting the functional group tolerance and synthetic utility of nickel-catalyzed cross-coupling reactions. The unfavorable energetics arise from the weak oxidizing ability of nickel(II) species compared to their palladium analogs [10].

Electrochemical oxidation of nickel(II) to nickel(III) dramatically reduces reductive elimination barriers by factors exceeding 10⁶ [12]. Computational studies have demonstrated that nickel(III) complexes undergo facile reductive elimination with activation energies as low as 3.8-5.0 kilojoules per mole [12]. This remarkable rate enhancement enables cross-coupling reactions to proceed at room temperature under mild electrochemical conditions. The enhanced reactivity of nickel(III) species stems from their increased oxidizing power and the thermodynamically favorable nature of the reductive elimination process [12].

Alternative strategies for facilitating reductive elimination include the use of chemical oxidants and specially designed ligand architectures. Addition of mild oxidants such as benzoquinone or molecular oxygen can promote nickel(II) to nickel(III) oxidation, leading to intermediate rate enhancements with activation energies of 18.9-20.3 kilojoules per mole [9]. These approaches provide synthetically viable alternatives to electrochemical methods while maintaining reasonable reaction temperatures.

Mechanistic investigations have revealed that reductive elimination can proceed through either direct or oxidation-induced pathways depending on the reaction conditions [9]. The direct pathway involves concerted bond formation from nickel(II) complexes, while the oxidation-induced mechanism proceeds through transient nickel(III) intermediates formed by chemical or electrochemical oxidation. Computational studies indicate that electron density-controlled pathways, wherein electron-withdrawing ligands facilitate reductive elimination, provide additional mechanistic options for challenging substrates [9].

The influence of ligand architecture on reductive elimination rates has been extensively studied using molecular force probe techniques [11]. Application of mechanical tension to the biaryl backbone of bis(triphenylphosphine) ligands can accelerate reductive elimination by factors of 3 compared to unstrained analogs. These studies provide fundamental insights into the transition state structure and suggest new approaches for catalyst design based on pre-organization principles [11].

Table 3: Reductive Elimination Energy Barriers for Biaryl Formation

| Ni Oxidation State | Energy Barrier (kcal/mol) | Reaction Type | Rate Enhancement | Temperature Required (°C) |

|---|---|---|---|---|

| Ni(II) | 26.6-30.1 | Direct C-C coupling | 1x (baseline) | 60-95 |

| Ni(III) | 3.8-5.0 | Electrochemical | 10⁶x | Room temp |

| Ni(II) + oxidant | 18.9-20.3 | Oxidant-assisted | 10²x | 40-60 |

| Ni(III) electrochem | 0.7-2.2 | Electrocatalytic | 10⁸x | Room temp |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (90.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (90.91%): May cause cancer [Danger Carcinogenicity];

H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard